Selective Growth Inhibition vs. LCAE
LCAHA exhibits a biphasic cellular response characterized by potent growth inhibition (GI₅₀) at submicromolar concentrations, with a >30-fold selectivity window over its lethal effect (LD₅₀). In contrast, the closely related derivative LCAE, while showing similar USP2a enzymatic inhibition (IC₅₀ 5.8 µM in Ub-AMC assay), does not exhibit a measurable GI₅₀ and acts primarily via a lethal effect [1].
| Evidence Dimension | Growth Inhibition (GI₅₀) vs. Lethal Dose (LD₅₀) in HCT116 Cells |
|---|---|
| Target Compound Data | GI₅₀ = 0.87 ± 0.09 µM (p53wt); GI₅₀ = 0.96 ± 0.29 µM (p53⁻/⁻); LD₅₀ = 27.8 ± 3.9 µM (p53wt) |
| Comparator Or Baseline | LCAE (Lithocholic acid ethyl ester): LD₅₀ = 23.2 ± 0.0 µM; GI₅₀ not observed |
| Quantified Difference | Selectivity ratio (LD₅₀ / GI₅₀) = 31.9 (p53wt); LCAE lacks a GI₅₀ window. |
| Conditions | HCT116 colon cancer cells (p53 wild-type and p53⁻/⁻); MTT assay, 6-day treatment [1]. |
Why This Matters
For researchers studying cyclin D1-dependent cancers, LCAHA's ability to arrest growth at non-toxic concentrations enables mechanistic studies of cell-cycle arrest without confounding apoptosis or necrosis, a property not shared by other LCA derivatives.
- [1] Magiera, K., Tomala, M., Kubica, K., et al. (2017). Lithocholic Acid Hydroxyamide Destabilizes Cyclin D1 and Induces G0/G1 Arrest by Inhibiting Deubiquitinase USP2a. Cell Chemical Biology, 24(4), 458–470.e18. (See Table 2). View Source
